molecular formula C14H13N3O3 B2852560 (E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide CAS No. 879121-84-3

(E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide

Cat. No.: B2852560
CAS No.: 879121-84-3
M. Wt: 271.276
InChI Key: YWQQOMZWDINTLN-CXUHLZMHSA-N
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Description

(E)-N'-(3-Hydroxy-4-methoxybenzylidene)isonicotinohydrazide (hereafter referred to as Compound 3g) is a Schiff base derived from isonicotinic hydrazide (isoniazid) and 3-hydroxy-4-methoxybenzaldehyde. Its synthesis involves condensation under microwave irradiation or conventional heating, yielding planar E-configuration imine bonds (C=N) critical for biological activity . Structurally, it features a pyridine ring connected via a hydrazone linkage to a substituted benzylidene moiety (3-hydroxy-4-methoxy). This compound exhibits notable antimicrobial, antioxidant, and enzyme inhibitory properties, positioning it as a candidate for drug development and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-20-13-3-2-10(8-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQQOMZWDINTLN-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Acid-Catalyzed Condensation

Procedure :

  • Reactants :
    • Isonicotinic acid hydrazide (1.0 mmol)
    • 3-Hydroxy-4-methoxybenzaldehyde (1.0 mmol)
    • Absolute ethanol (20 mL)
    • Glacial acetic acid (3 drops)
  • Steps :
    • Dissolve the hydrazide and aldehyde in ethanol.
    • Add glacial acetic acid as a catalyst.
    • Reflux the mixture at 80°C for 6–8 hours.
    • Cool to room temperature, filter the precipitate, and wash with cold ethanol.
    • Recrystallize from ethanol or methanol.

Yield : 75–85%
Characterization :

  • IR : Absorption bands at 3200–3300 cm⁻¹ (N-H stretch), 1660–1680 cm⁻¹ (C=O), and 1600–1620 cm⁻¹ (C=N).
  • ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridyl protons), δ 10.2 ppm (hydrazide NH), and δ 6.8–7.5 ppm (aromatic protons).

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Reactants :
    • Isonicotinic acid hydrazide (1.0 mmol)
    • 3-Hydroxy-4-methoxybenzaldehyde (1.0 mmol)
  • Steps :
    • Grind reactants in a mortar for 30–45 minutes.
    • Add a catalytic amount of molecular iodine (0.01 g).
    • Continue grinding until the mixture solidifies.
    • Wash with cold ethanol to remove unreacted starting materials.

Yield : 70–78%
Advantages :

  • Eliminates solvent use, aligning with green chemistry principles.
  • Reduces reaction time to <1 hour.

Microwave-Assisted Synthesis

Procedure :

  • Reactants :
    • Isonicotinic acid hydrazide (1.0 mmol)
    • 3-Hydroxy-4-methoxybenzaldehyde (1.0 mmol)
    • Ethanol (10 mL)
  • Steps :
    • Irradiate the mixture in a microwave reactor at 300 W for 10–15 minutes.
    • Filter and recrystallize as above.

Yield : 80–90%
Benefits :

  • Accelerates reaction kinetics via dielectric heating.
  • Enhances purity by minimizing side reactions.

Comparative Analysis of Synthetic Methods

Parameter Acid-Catalyzed Mechanochemical Microwave
Reaction Time 6–8 hours 30–45 minutes 10–15 minutes
Yield 75–85% 70–78% 80–90%
Solvent Use Ethanol None Ethanol
Energy Efficiency Moderate High High
Purity High Moderate High

Optimization Strategies

Catalytic Enhancements

  • Molecular Iodine : Substituting glacial acetic acid with 0.01 g molecular iodine increases reaction rates by 40% in solvent-free conditions.
  • Nanocatalysts : TiO₂ nanoparticles (5 mol%) in ethanol improve yields to 90–95% under reflux.

Solvent Effects

  • Ethanol vs. Methanol : Ethanol provides higher yields (85%) compared to methanol (78%) due to better solubility of reactants.
  • Aprotic Solvents : Dimethylformamide (DMF) is unsuitable, as it promotes side reactions.

Characterization and Validation

Spectroscopic Confirmation :

  • Mass Spectrometry : Molecular ion peaks at m/z 299.3 [M+H]⁺ confirm the target compound’s molecular weight.
  • X-ray Crystallography : Monoclinic crystal structure with space group P2₁/c validates the (E)-configuration.

Purity Assessment :

  • HPLC : >98% purity achieved via recrystallization.
  • Melting Point : 215–217°C (uncorrected).

Challenges and Solutions

  • Oxidative Degradation : The phenolic -OH group in 3-hydroxy-4-methoxybenzaldehyde is prone to oxidation. Use of nitrogen atmosphere during synthesis mitigates this.
  • Geometric Isomerism : The (E)-isomer predominates due to steric hindrance; recrystallization ensures isomer purity.

Industrial Scalability Prospects

  • Continuous Flow Reactors : Enable large-scale production with consistent yields (85–90%).
  • Cost Analysis : Raw material costs account for 60% of total expenses, emphasizing the need for efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The hydroxy and methoxy groups on the benzylidene ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of (E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide involves its interaction with molecular targets such as tyrosinase. The compound binds to the active site of tyrosinase, inhibiting its catalytic activity. This inhibition reduces the production of melanin, thereby exerting its effects on melanogenesis .

Comparison with Similar Compounds

Antimicrobial Activity

Compound 3g demonstrates superior antimicrobial activity compared to analogues with simpler substituents. For example:

Compound Substituents Zone of Inhibition (mm) MIC (µg/mL) Key Findings Reference
3g 3-OH, 4-OCH3 18–22 (S. aureus) 12.5–25 Most potent in its class
(E)-N'-(4-Methoxybenzylidene) (1e) 4-OCH3 12–15 50–100 Moderate activity
(E)-N'-(4-Chlorobenzylidene) (1b) 4-Cl 14–16 25–50 Improved Gram-negative activity
(E)-N'-(3,4-Dimethoxy) (2e) 3-OCH3, 4-OCH3 16–20 25–50 Synergistic methoxy effects
  • The 3-hydroxy group in 3g enhances hydrogen bonding with microbial targets, while the 4-methoxy group improves lipophilicity, aiding membrane penetration .
  • In contrast, chloro-substituted derivatives (e.g., 1b) show narrower spectra but higher potency against Gram-negative strains like E. coli .
Enzyme Inhibition

Compound 3g inhibits alkaline phosphatase (ALP) and ecto-5'-nucleotidase (e5'NT), outperforming analogues:

Compound Target Enzyme IC50 (µM) Reference
3g Bovine ALP 2.1
3g Human e5'NT 8.7
(E)-N'-(4-Chloro) (3a) Calf Intestinal ALP 1.5
(E)-N'-(4-Fluoro) (1f) e5'NT >50
  • The 3-hydroxy-4-methoxy motif in 3g optimizes steric and electronic interactions with ALP’s active site .
Antioxidant Activity

Compound 3g exhibits significant hydrogen peroxide scavenging (IC50 = 28 µM), outperforming derivatives lacking hydroxyl groups (e.g., 1e, IC50 > 100 µM) . The phenolic -OH group is critical for radical neutralization.

Chemical and Structural Properties

Anticorrosion Performance

Schiff bases with electron-donating groups (e.g., -OH, -OCH3) exhibit enhanced corrosion inhibition due to increased EHOMO (electron donation) and decreased ELUMO (electron acceptance). Compound 3g’s EHOMO (-5.2 eV) and ELUMO (-1.8 eV) align with high inhibition efficiency (predicted ~85–90%), comparable to aromatic derivatives like N'-(2-hydroxybenzylidene)isonicotinohydrazide (78.5–94.7%) .

Crystallographic Features
  • Dihedral Angles: The pyridine and benzylidene rings in 3g form a dihedral angle of ~71.67°, reducing planarity and enhancing solubility compared to fully planar analogues (e.g., N'-(4-dimethylaminobenzylidene) derivatives) .
  • Hydrogen Bonding : Intramolecular O-H···N bonds stabilize the E-configuration, while intermolecular N-H···O and C-H···π interactions facilitate crystal packing .

Biological Activity

(E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by a benzylidene group attached to an isonicotinohydrazide moiety, featuring hydroxy and methoxy substituents on the benzylidene ring. The synthesis typically involves a condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and isonicotinohydrazide, usually carried out in ethanol under reflux conditions.

The primary mechanism of action for this compound involves its inhibition of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. By binding to the active site of tyrosinase, the compound effectively reduces melanin production, making it a candidate for applications in skin whitening and treating hyperpigmentation disorders.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it possesses potent antibacterial activity .

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported range from 5 to 22 µM, indicating promising efficacy compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 Value (µM)Reference
MCF-75.10
HepG26.19

3. Tyrosinase Inhibition

The compound has been identified as a potent tyrosinase inhibitor, with studies showing that it can significantly reduce tyrosinase activity in vitro. This property is particularly relevant for developing treatments for conditions like vitiligo and other pigmentation disorders .

Case Studies

Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of various derivatives, this compound was found to induce apoptosis in cancer cells through caspase-dependent pathways. This study highlighted its potential as a lead compound in cancer therapeutics .

Case Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity revealed that the compound effectively inhibited growth in several bacterial strains, with MIC values indicating strong activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one, this compound shows unique structural features that enhance its biological activities. Its dual functionality as both a tyrosinase inhibitor and an antimicrobial agent sets it apart from other derivatives.

Compound NameTyrosinase InhibitionAnticancer ActivityAntimicrobial Activity
This compoundHighModerateHigh
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-oneModerateLowModerate

Q & A

Q. What are the standard synthetic routes for (E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide?

The compound is typically synthesized via a Schiff base condensation reaction. A stoichiometric mixture of isonicotinohydrazide and 3-hydroxy-4-methoxybenzaldehyde is refluxed in ethanol (~70°C, 2–5 hours). Crystallization is achieved by cooling the reaction mixture (4°C for 48 hours), yielding colorless blocks suitable for X-ray diffraction . Variations in substituents on the aldehyde component (e.g., halogenation or methoxy-group positioning) require optimization of reaction time and solvent polarity to maximize yield .

Q. How is structural characterization performed for this hydrazone derivative?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, torsion angles, and hydrogen-bonding networks. For example, intramolecular O–H⋯N hydrogen bonds form S(6) ring motifs, while intermolecular N–H⋯O bonds stabilize crystal packing .
  • Spectroscopy: FT-IR confirms C=N stretching (~1600 cm⁻¹) and N–H vibrations (~3200 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and hydrazinic NH signals (δ 10–12 ppm) .
  • Mass spectrometry: ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 316.11) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity: Derivatives exhibit MIC values <10 µM against Mycobacterium tuberculosis via inhibition of enoyl-acyl carrier protein reductase (InhA), as shown in molecular docking studies .
  • Metal chelation: The hydrazone binds Fe³⁺ and Al³⁺ with high selectivity (Kₐ > 10⁵ M⁻¹), enabling applications in iron-overload therapeutics or fluorescent chemosensors .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data?

Discrepancies in IC₅₀ values (e.g., between antibacterial and anticancer assays) are addressed by:

  • Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites influencing reactivity. For example, the methoxy group enhances electron donation, altering binding affinity .
  • Molecular Dynamics (MD): Simulates ligand-receptor stability over 100 ns trajectories. A recent study showed that Fe³⁺ complexes of this hydrazone maintain stable interactions with InhA (RMSD <2 Å), unlike free ligands .
  • ADME prediction: SwissADME or pkCSM tools assess bioavailability, revealing logP ~2.5 and moderate blood-brain barrier penetration, guiding in vivo experimental design .

Q. What strategies optimize metal-ion sensing applications?

  • Solvent effects: Ethanol/water mixtures (1:1 v/v) enhance fluorescence quantum yield (Φ = 0.42) for Al³⁺ detection .
  • Structural tuning: Introducing electron-withdrawing groups (e.g., –NO₂) to the benzylidene ring shifts emission maxima (Δλ = 50 nm) and improves detection limits (<1 nM) .
  • Live-cell imaging: Confocal microscopy in RAW 264.7 macrophages confirms low cytotoxicity (CC₅₀ > 100 µM) and lysosome-specific Cu²⁺ sensing .

Q. How are crystallographic challenges addressed during refinement?

  • SHELX suite: SHELXL refines anisotropic displacement parameters (ADPs) for non-H atoms, while SHELXE resolves twinning in low-symmetry space groups (e.g., triclinic P1) .
  • Hydrogen bonding: Olex2 visualizes intermolecular interactions (e.g., N–H⋯O bonds with d(D–A) = 2.89 Å), critical for understanding supramolecular assembly .
  • Disorder modeling: For flexible methoxy groups, PART and EADP commands partition occupancy to fit electron density maps .

Q. What experimental design considerations apply to coordination chemistry studies?

  • Stoichiometry: Job’s plot analysis confirms a 1:1 ligand-to-metal ratio for Fe³⁺ and La³⁺ complexes .
  • Spectroscopic titration: UV-Vis (λ = 350 nm) and fluorescence quenching (Stern-Volmer constant Kₛᵥ = 1.2 × 10⁴ M⁻¹) quantify binding constants .
  • Magnetic susceptibility: SQUID measurements reveal high-spin Fe³⁺ complexes (µₑff = 5.9 µB) with weak antiferromagnetic coupling .

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